molecular formula C9H10ClIO2 B13934528 5-Chloro-2-iodo-1-(methoxymethoxy)-3-methylbenzene

5-Chloro-2-iodo-1-(methoxymethoxy)-3-methylbenzene

Cat. No.: B13934528
M. Wt: 312.53 g/mol
InChI Key: JBSSYAJFICIGGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzene, 5-chloro-2-iodo-1-(methoxymethoxy)-3-methyl- is an organic compound with the molecular formula C9H10ClIO2 . This compound is a derivative of benzene, featuring chlorine, iodine, and methoxymethoxy groups attached to the benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of Benzene, 5-chloro-2-iodo-1-(methoxymethoxy)-3-methyl- typically involves halogenation and etherification reactions. One common method involves the iodination of 5-chloro-3-methylphenol, followed by the protection of the hydroxyl group with a methoxymethyl group . The reaction conditions often include the use of iodine and a suitable oxidizing agent for iodination, and methoxymethyl chloride in the presence of a base for the etherification step.

Chemical Reactions Analysis

Benzene, 5-chloro-2-iodo-1-(methoxymethoxy)-3-methyl- undergoes various types of chemical reactions, including:

Scientific Research Applications

Benzene, 5-chloro-2-iodo-1-(methoxymethoxy)-3-methyl- is used in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 5-chloro-2-iodo-1-(methoxymethoxy)-3-methyl- involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved may include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Benzene, 5-chloro-2-iodo-1-(methoxymethoxy)-3-methyl- can be compared with other halogenated benzene derivatives, such as:

  • 5-chloro-2-iodo-1-methoxy-3-methylbenzene
  • 5-chloro-2-iodo-1-methyl-3-nitrobenzene
  • 5-chloro-2-iodo-1-methyl-3-hydroxybenzene

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications .

Properties

Molecular Formula

C9H10ClIO2

Molecular Weight

312.53 g/mol

IUPAC Name

5-chloro-2-iodo-1-(methoxymethoxy)-3-methylbenzene

InChI

InChI=1S/C9H10ClIO2/c1-6-3-7(10)4-8(9(6)11)13-5-12-2/h3-4H,5H2,1-2H3

InChI Key

JBSSYAJFICIGGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1I)OCOC)Cl

Origin of Product

United States

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